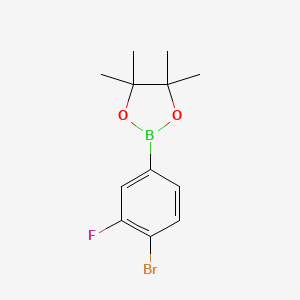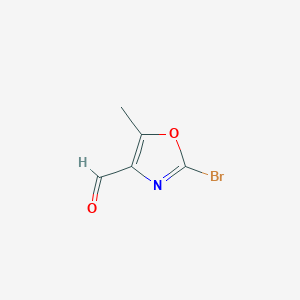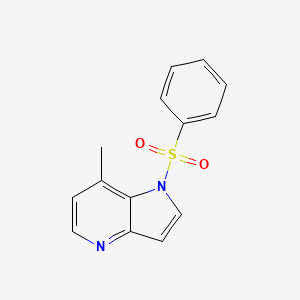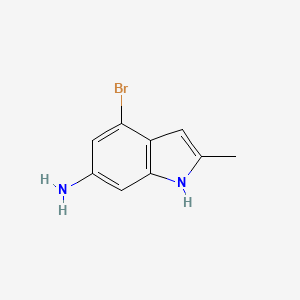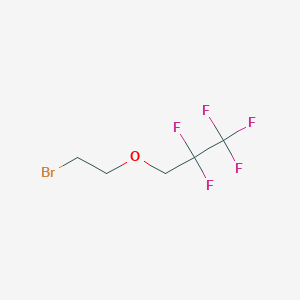
3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane
Übersicht
Beschreibung
This would involve providing a basic overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the synthesized compound would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Crystal Structure of Chalcone Derivatives
- Application Summary : This research involved the synthesis of five chalcone derivatives, including (E)-1- (2- (2-bromoethoxy)phenyl)-3-phenylprop-2-en-1-one . These compounds were synthesized and characterized by 1 H NMR, HRMS .
- Methods of Application : The crystalline structures of compounds 4 and 5 were further characterized by X-ray crystal diffraction . The inhibition activity of these compounds on α-glucosidase activity was evaluated using a micro determination model based on the reaction of α-glucosidase and 4-nitrophenyl-α-d-gluocpynoaside (PNPG) .
- Results : Among the five compounds, 1 and 2 showed inhibitory activity on α-glucosidase, but 4 and 5 increased the activity of α-glucosidase .
2. 3-(2-Bromoethoxy)oxetane
- Application Summary : 3-(2-Bromoethoxy)oxetane is primarily used as a monomer in the synthesis of specialty polymers, including biodegradable and biocompatible materials.
- Methods of Application : 3-(2-Bromoethoxy)oxetane is synthesized by the reaction of ethylene oxide with hydrogen bromide in the presence of a catalyst, such as aluminum bromide, boron trifluoride, or zinc chloride.
- Results : The resulting polymers have potential applications in several fields, including the biomedical and coatings industries.
3. Bromide-based Nonflammable Electrolyte for Sodium Metal Batteries
- Methods of Application : A new class of bromide-based nonflammable electrolytes for sodium metal batteries was reported, using flame-retardant 2-bromo-1-(2-bromoethoxy)ethane (BBE) solvent . This solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also forms a solid electrolyte interphase (SEI) containing NaBr with high ionic conductivity to suppress dendrite and gassing issues .
- Results : The BBE-based electrolyte extended the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produced a stable cycle life of 1400 h in the Na//Na symmetric cells . A sodium metal pouch cell showed a capacity retention of 97.9% after 264 cycles at 1C .
4. tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate
- Application Summary : tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate is a chemical compound with a CAS number of 1381861-91-1 . It is used in various chemical reactions due to its unique blend of reactivity and selectivity .
- Methods of Application : The specific methods of application for this compound would depend on the particular chemical reaction or process in which it is being used .
- Results : The results or outcomes would also vary based on the specific application .
5. 2-[2-(2-Bromoethoxy)ethoxy]ethanol
- Application Summary : 2-[2-(2-Bromoethoxy)ethoxy]ethanol is a chemical compound with a molecular formula of C6H13BrO3 . It has a unique blend of reactivity and selectivity for various applications .
- Methods of Application : The specific methods of application for this compound would depend on the particular chemical reaction or process in which it is being used .
- Results : The results or outcomes would also vary based on the specific application .
6. 1-(2-Bromoethoxy)-3-methoxybenzene
- Application Summary : 1-(2-Bromoethoxy)-3-methoxybenzene is a chemical compound with a CAS number of 3245-45-2 . It is used in various chemical reactions due to its unique blend of reactivity and selectivity .
- Methods of Application : The specific methods of application for this compound would depend on the particular chemical reaction or process in which it is being used .
- Results : The results or outcomes would also vary based on the specific application .
Safety And Hazards
This would involve discussing any known hazards associated with the compound, as well as appropriate safety precautions when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as further studies to elucidate the compound’s properties or potential applications.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less-studied compound, some of this information may not be available. It’s always important to refer to the most recent and reputable sources when conducting such an analysis. If you have a specific compound that is similar to “3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane”, I might be able to provide more detailed information. Please provide the name or CAS number of the compound if available.
Eigenschaften
IUPAC Name |
3-(2-bromoethoxy)-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF5O/c6-1-2-12-3-4(7,8)5(9,10)11/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBADQYTORWLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



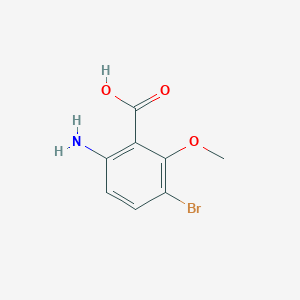
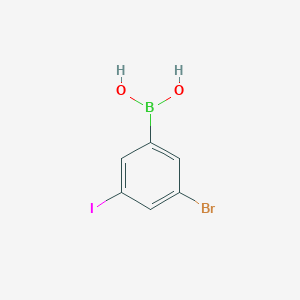
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
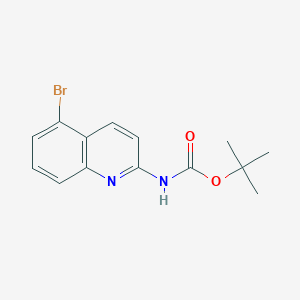
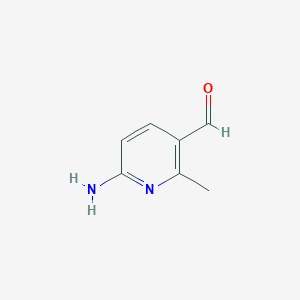
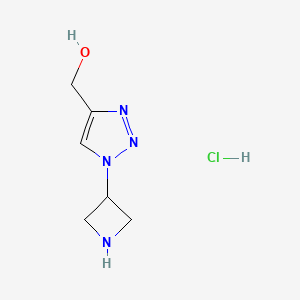
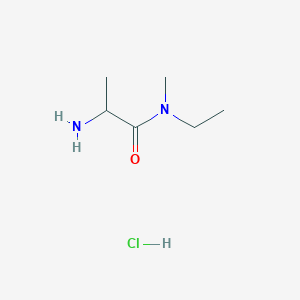
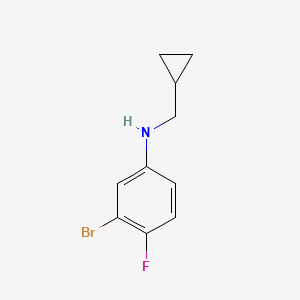
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)

